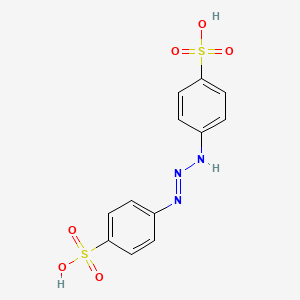

4,4'-(Diazoamino)dibenzenesulfonic acid

Übersicht

Beschreibung

4,4’-(Diazoamino)dibenzenesulfonic acid is a chemical compound known for its presence in certain color additives, such as FD&C Yellow No. 6 . It is synthesized through a diazotization reaction involving sulfanilic acid . This compound has garnered attention due to its unique chemical properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,4’-(Diazoamino)dibenzenesulfonic acid is synthesized by diazotizing sulfanilic acid. The diazonium compound formed is then coupled with undiazotized sulfanilic acid in the presence of sodium acetate . This reaction typically occurs under controlled temperature and pH conditions to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In industrial settings, the production of 4,4’-(Diazoamino)dibenzenesulfonic acid involves large-scale diazotization and coupling reactions. High-pressure liquid chromatography (HPLC) is often used to detect and quantify the compound in color additives . The industrial process emphasizes efficiency and purity to meet regulatory standards for color additives.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(Diazoamino)dibenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the diazoamino group into amines or other reduced forms.

Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-(Diazoamino)dibenzenesulfonic acid has several scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in chromatographic analysis.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential use in drug development and as a diagnostic tool.

Wirkmechanismus

The mechanism of action of 4,4’-(Diazoamino)dibenzenesulfonic acid involves its ability to undergo diazotization and coupling reactions. These reactions enable the compound to form stable complexes with various substrates, making it useful in analytical and synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-Diaminodiphenylsulfone: Known for its use in the treatment of leprosy.

4,4’-Dinitrodiphenylsulfone: Used in the synthesis of dyes and pigments.

4,4’-Dihydroxydiphenylsulfone: Utilized in polymer production and as a cross-linking agent.

Uniqueness

4,4’-(Diazoamino)dibenzenesulfonic acid is unique due to its diazoamino functional group, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in specific industrial and research applications, particularly in the field of color additives and analytical chemistry .

Biologische Aktivität

4,4'-(Diazoamino)dibenzenesulfonic acid, also known as its disodium salt, is an organic compound with the molecular formula C₁₂H₉N₃Na₂O₆S₂ and a molecular weight of approximately 401.3 g/mol. This compound is characterized by its two sulfonic acid groups and a diazoamino functional group, which contribute to its unique chemical properties and reactivity. Its applications range from use as a dye intermediate to roles in biochemical assays due to its solubility and reactivity in aqueous environments.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Protein Binding : The compound can interact with proteins, potentially influencing their function. This property is significant for applications in drug delivery systems and as a labeling agent in biochemical assays.

- Nucleic Acid Interaction : It has been shown to bind with nucleic acids, which may affect genetic expression and cellular processes.

- Toxicological Studies : Preliminary studies suggest potential cytotoxic effects, warranting further investigation into its safety profile and mechanisms of action .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Reactive Intermediate Formation : The diazo group can form reactive intermediates that may interact with various biological macromolecules, altering their structure and function.

- Azo Coupling Reactions : Its ability to undergo azo coupling reactions enhances its utility in synthetic organic chemistry, particularly in dye production.

Case Study 1: Interaction with Proteins

In a study examining the interaction of this compound with bovine serum albumin (BSA), it was found that the compound could effectively bind to BSA, leading to conformational changes in the protein structure. This binding was analyzed using spectroscopic methods, indicating that the compound could potentially be used as a bioconjugate for targeted drug delivery.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment conducted on various cell lines revealed that this compound exhibits dose-dependent cytotoxic effects. The study utilized an MTT assay to evaluate cell viability post-exposure. Results indicated that at higher concentrations, the compound significantly reduced cell viability, suggesting potential applications in cancer research or as a therapeutic agent .

Data Table: Comparative Biological Activity

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₂H₉N₃Na₂O₆S₂ | Protein binding, nucleic acid interaction |

| 4-Aminobenzenesulfonic Acid | C₆H₇N₃O₃S | Dye precursor; less reactive |

| 2-Naphthalenesulfonic Acid | C₁₁H₉O₃S | Used in organic synthesis |

| 4-Dimethylaminobenzenesulfonic Acid | C₉H₁₁N₃O₃S | pH indicator; lower biological activity |

Conclusions

The biological activity of this compound highlights its potential utility in various biochemical applications. Its ability to bind with proteins and nucleic acids opens avenues for further research into its therapeutic potential and safety profile. Future studies should focus on elucidating the precise mechanisms of action and exploring its applications in drug delivery systems and synthetic biology.

Eigenschaften

IUPAC Name |

4-[2-(4-sulfophenyl)iminohydrazinyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6S2/c16-22(17,18)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)23(19,20)21/h1-8H,(H,13,14)(H,16,17,18)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMWXYSMAMYAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170048 | |

| Record name | 4,4'-(Diazoamino)dibenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17596-06-4 | |

| Record name | 4,4'-(Diazoamino)dibenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017596064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,3-diyl)dibenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Diazoamino)dibenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.